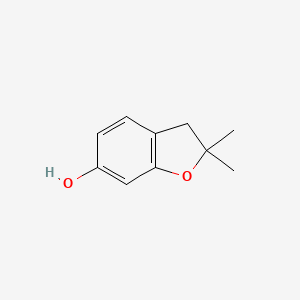2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol
CAS No.:
Cat. No.: VC14048697
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12O2 |
|---|---|
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 2,2-dimethyl-3H-1-benzofuran-6-ol |
| Standard InChI | InChI=1S/C10H12O2/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5,11H,6H2,1-2H3 |
| Standard InChI Key | AHKYFZWOFLMVRA-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(O1)C=C(C=C2)O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a 2,3-dihydrobenzofuran scaffold, where the furan ring is partially saturated. The C-2 position is substituted with two methyl groups, while the C-6 position bears a hydroxyl group. This arrangement creates a sterically hindered environment, influencing reactivity and intermolecular interactions . The presence of the hydroxyl group enhances polarity, enabling participation in hydrogen bonding, while the methyl groups contribute to hydrophobic character .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 164.20 g/mol | |
| Solubility | Polar solvents (e.g., DMSO) | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
The absence of reported melting and boiling points underscores the need for further experimental characterization.
Synthesis Methods
Cyclization of Phenolic Precursors
A common synthesis route involves the cyclization of phenolic precursors with alkylating agents under reflux conditions. For example, resorcinol derivatives can undergo Friedel-Crafts acylation followed by cyclization to yield the dihydrobenzofuran core . This method typically employs acidic catalysts and requires precise temperature control to optimize yields (40–70%) .
Solvent- and Metal-Free Approaches
Recent advancements emphasize green chemistry. A 2023 study demonstrated the synthesis of dihydrobenzofuran derivatives using an catalytic system without solvents or metals . This approach achieved yields up to 99% for structurally analogous compounds, suggesting potential applicability to 2,2-dimethyl-2,3-dihydrobenzofuran-6-ol .
Resolution of Racemic Mixtures
Enantiopure synthesis remains challenging due to the compound’s stereogenic centers. Charrier and Bertrand (2011) developed a resolution method involving silylation of racemic mixtures followed by transesterification with -pentolactone, enabling separation of anti-diastereoisomers . This technique could be adapted for producing enantiomerically pure forms of the compound .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
The hydroxyl group at C-6 is susceptible to oxidation. Potassium permanganate () can oxidize it to a ketone, while sodium borohydride () reduces it to a secondary alcohol. Methyl groups at C-2 stabilize the ring system against ring-opening reactions.
Substitution Reactions
Electrophilic aromatic substitution occurs at the C-4 and C-5 positions of the benzene ring. Halogenation with or in the presence of Lewis acids yields chloro- or bromo-derivatives, which are intermediates for further functionalization.
Applications in Medicinal Chemistry
Drug Development
The compound’s scaffold is a promising pharmacophore for designing MAO-B inhibitors and anti-inflammatory agents . Derivatives with modified substituents at C-6 could enhance bioavailability and target specificity.
Material Science
Hydrophobic methyl groups make the compound a candidate for polymer cross-linking agents or hydrophobic coatings .
Future Directions and Research Opportunities
-
Stereoselective Synthesis: Developing asymmetric catalysis methods to produce enantiopure forms .
-
Biological Screening: Expanding in vitro and in vivo studies to validate MAO-B inhibition and antioxidant claims .
-
Derivatization Libraries: Synthesizing analogs with varied substituents to explore structure-activity relationships .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume